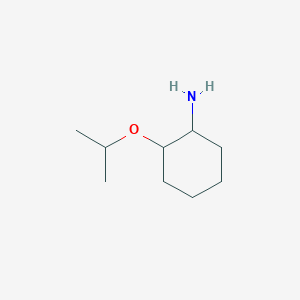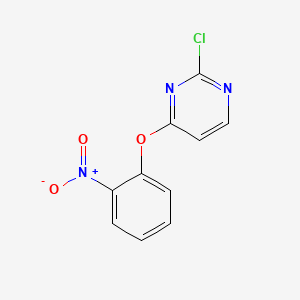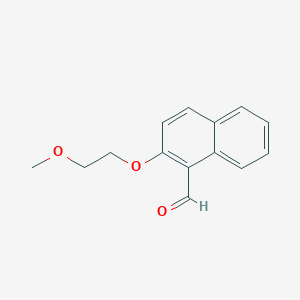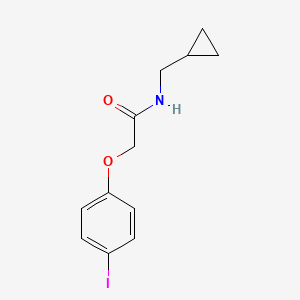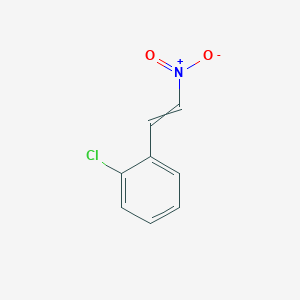
2-Chloro-beta-nitrostyrene
Overview
Description
2-Chloro-beta-nitrostyrene: is an organic compound characterized by the presence of a nitro group and a chlorine atom attached to a styrene backbone. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ionic Liquid Media: Another method involves the condensation of benzaldehyde with nitromethane in highly hydrophilic ionic liquid media, such as (2-hydroxyethyl) ammonium formate.
Industrial Production Methods: Industrial production typically follows the Henry reaction due to its simplicity and high yield. The reaction is conducted in an acetic acid solvent with a primary amine catalyst, ensuring safety and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-beta-nitrostyrene can undergo oxidation to form various products, including nitrobenzaldehydes.
Substitution: It can also participate in substitution reactions, particularly with halogens, to form bromo-nitrostyrene.
Common Reagents and Conditions:
Oxidation: Ozone or other strong oxidizing agents.
Reduction: Sodium borohydride and copper (II) chloride.
Substitution: Bromine for halogenation reactions.
Major Products:
Oxidation: 2-nitrobenzaldehyde.
Reduction: Phenethylamines.
Substitution: Bromo-nitrostyrene.
Scientific Research Applications
2-Chloro-beta-nitrostyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it interferes with the phosphorylation processes essential for signal transduction . The compound’s nitro group plays a crucial role in its reactivity, facilitating various chemical transformations.
Comparison with Similar Compounds
Beta-nitrostyrene: Shares a similar structure but lacks the chlorine atom.
4-Fluoro-beta-nitrostyrene: Contains a fluorine atom instead of chlorine.
4-Methyl-beta-nitrostyrene: Features a methyl group in place of the chlorine atom.
Uniqueness: 2-Chloro-beta-nitrostyrene is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it suitable for specific industrial applications, such as the synthesis of bromo-nitrostyrene .
Properties
IUPAC Name |
1-chloro-2-(2-nitroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKJTRDWAZGBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


